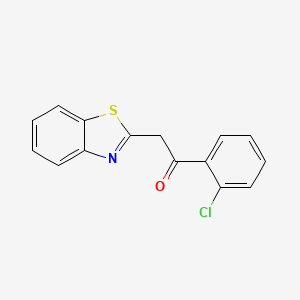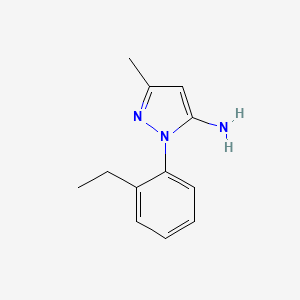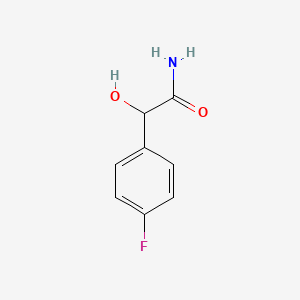
2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester is a complex organic compound that features a thiophene ring fused with a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as DMF and POCl3.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The thiophene and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, acids, and bases are often employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiophene and pyrrole rings is significant as these structures are common in many biologically active molecules.
Industry
In the materials science industry, this compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which can facilitate electron transport.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The conjugated system of the compound allows it to participate in electron transfer processes, which is crucial in its role in organic electronics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxylic acid derivatives: These compounds share the thiophene ring and carboxylic acid functionality but differ in the substituents on the ring.
Pyrrole derivatives: Compounds with a pyrrole ring and various substituents, which may exhibit similar reactivity and applications.
Uniqueness
What sets 2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester apart is the combination of both thiophene and pyrrole rings in a single molecule, along with the formyl and ester functional groups
Eigenschaften
CAS-Nummer |
1152538-38-9 |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-8-6-10(7-15)9(2)14(8)11-4-5-18-12(11)13(16)17-3/h4-7H,1-3H3 |
InChI-Schlüssel |
OORUCOJKZQJSOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=C(SC=C2)C(=O)OC)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)



![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
